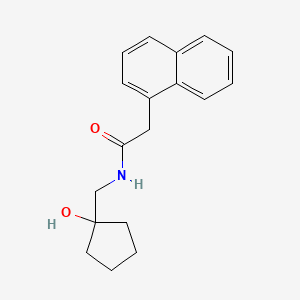

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by a cyclopentyl ring with a hydroxyl group, a naphthalene moiety, and an acetamide functional group

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with cyclopentanol, naphthalene, and acetic anhydride.

Step 1 Formation of 1-hydroxycyclopentylmethyl bromide:

Step 2 Nucleophilic Substitution:

Step 3 Formation of the Acetamide:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: SOCl₂ in the presence of a base like pyridine.

科学的研究の応用

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

Material Science: Its derivatives may be explored for use in organic electronics or as building blocks for polymers.

Biology and Medicine

Biochemistry: Used in studies to understand protein-ligand interactions.

Industry

Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals.

作用機序

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

類似化合物との比較

Similar Compounds

N-(cyclopentylmethyl)-2-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its solubility and reactivity.

N-((1-hydroxycyclohexyl)methyl)-2-(naphthalen-1-yl)acetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, potentially altering its steric properties and biological activity.

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both a hydroxyl group and a naphthalene moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications across different fields.

生物活性

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide, a compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol, belongs to the class of substituted amides. Its structure features a cyclopentyl ring with a hydroxyl group, a methyl linker, and a naphthalene moiety, which are all critical for its biological activity.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1235264-59-1 |

| Molecular Formula | C18H21NO2 |

| Molecular Weight | 283.4 g/mol |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The compound exhibits properties that may be beneficial in treating certain conditions, particularly in the realm of cancer research and neuroprotection.

Antitumor Activity

Research indicates that compounds with similar structural characteristics have shown promising antitumor activity. For example, studies on related hydroxylated compounds suggest that modifications in the structure can lead to significant changes in their therapeutic efficacy.

Case Study: Antitumor Effects

A comparative analysis of substituted amides revealed that those with naphthalene derivatives often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a study highlighted the effectiveness of naphthalene-containing compounds against human cervical carcinoma (HeLa) cells, demonstrating IC50 values ranging from 50 to 100 µM depending on the structural modifications made to the naphthalene ring .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. The presence of the hydroxyl group in the cyclopentyl moiety may contribute to antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.

Research Findings

In vitro studies have shown that similar compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. For example, derivatives with hydroxyl substitutions have been linked to reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound may involve multiple pathways:

- Antioxidant Activity : The hydroxyl group is known for its ability to scavenge free radicals.

- Cell Cycle Arrest : Certain analogs have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Signaling Pathways : Compounds similar to this compound may interfere with signaling pathways involved in tumor progression and metastasis.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antitumor | Effective against HeLa cells (IC50: 50-100 µM) |

| Neuroprotective | Reduces ROS levels; promotes cell survival |

| Mechanisms | Antioxidant, cell cycle arrest, signaling inhibition |

特性

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c20-17(19-13-18(21)10-3-4-11-18)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9,21H,3-4,10-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUMGOBMBDYUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。